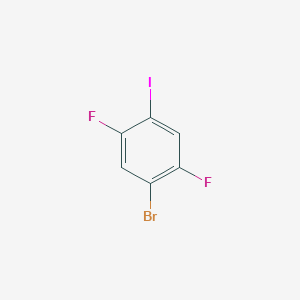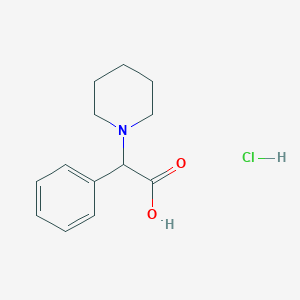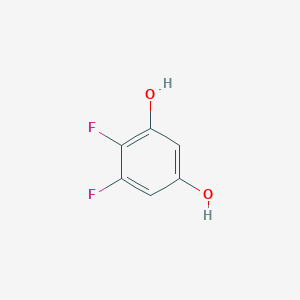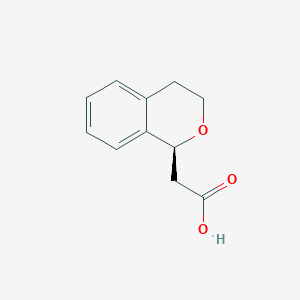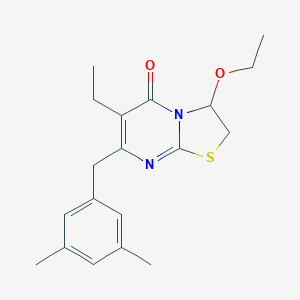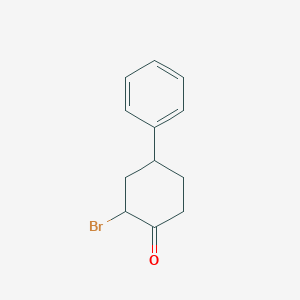
2-Bromo-4-phenylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-phenylcyclohexan-1-one, also known as benzylbromoketone, is an organic compound that has been widely used in scientific research. It is a ketone derivative that is commonly used as a reagent in organic synthesis, particularly in the preparation of chiral compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenylcyclohexan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form adducts. The compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-4-phenylcyclohexan-1-one have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that the compound can reduce pain and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Bromo-4-phenylcyclohexan-1-one in lab experiments is its versatility as a reagent in organic synthesis. It can be used in the preparation of a wide range of chiral compounds, making it useful in the pharmaceutical industry. However, the compound is toxic and must be handled with care. It can also be difficult to purify, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Bromo-4-phenylcyclohexan-1-one. One direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to develop new methods for the synthesis and purification of the compound, which could expand its use in organic synthesis. Finally, further studies are needed to elucidate the mechanism of action of the compound and its effects on the nervous system.
Synthesis Methods
2-Bromo-4-phenylcyclohexan-1-one can be synthesized through the reaction between benzyl chloride and bromine in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate benzyl bromide, which then reacts with a cyclohexanone molecule to form the final product.
Scientific Research Applications
2-Bromo-4-phenylcyclohexan-1-one has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of chiral compounds, which are important in the pharmaceutical industry. The compound has also been used in the synthesis of biologically active compounds, such as antitumor agents, antiviral agents, and anti-inflammatory agents.
properties
CAS RN |
1079-68-1 |
|---|---|
Product Name |
2-Bromo-4-phenylcyclohexan-1-one |
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
2-bromo-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
ZBWHAEPVTLBSAG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)Br |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)Br |
synonyms |
Cyclohexanone, 2-broMo-4-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



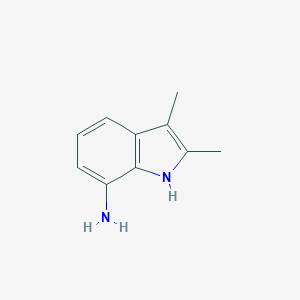

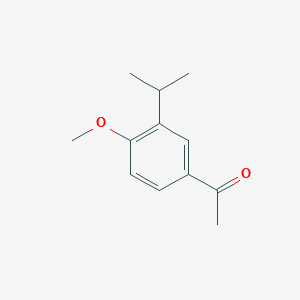
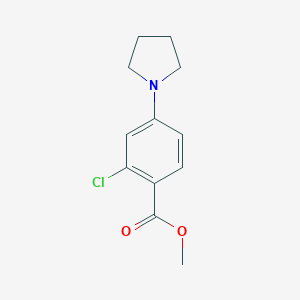
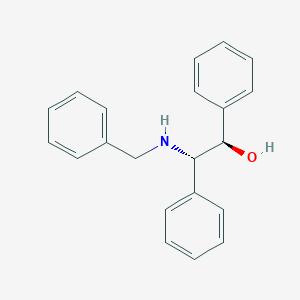
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)
![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)
